
tert-Butyl 3-oxocyclobutanecarboxylate
Übersicht
Beschreibung
Tert-Butyl 3-oxocyclobutanecarboxylate is a chemical compound with the molecular formula C9H14O3 . It is a part of the Thermo Scientific Chemicals product portfolio .
Synthesis Analysis
The synthesis of tert-Butyl 3-oxocyclobutanecarboxylate involves the use of commercially available 3-oxocyclobutanecarboxylic acid, anhydrous DCM, DCC, and 2 methylpropan-2-ol . The mixture is stirred at room temperature overnight, then quenched with aqueous H2O, extracted with DCM, and the organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo .Molecular Structure Analysis
The molecular structure of tert-Butyl 3-oxocyclobutanecarboxylate consists of a cyclobutane ring with a carbonyl group (C=O) and a carboxylate ester group (CO2R) attached . The InChI key for this compound is JINYZTGTQXDUQR-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Material Sciences
Continuous Photo Flow Synthesis : tert-Butyl 3-oxocyclobutanecarboxylate has been used in continuous photo flow synthesis for the scale-up production of biologically active compounds, especially those containing deuterium-labeled cyclobutane ring systems. This method was optimized for excellent deuterium content and has applications in nonclinical and clinical pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).
Synthesis of Bifunctional Compounds : It's also used in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound. This compound provides an entry point for novel compounds that complement piperidine ring systems, enhancing the chemical diversity in material sciences (Meyers et al., 2009).
Chemical Synthesis and Mechanisms
Synthesis of Cyclic Amino Acid Esters : The compound has been synthesized as a cyclic amino acid ester and characterized using spectroscopic methods. It shows a bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Use in Curtius Rearrangement : It has been converted into N-Boc-protected urea derivatives, which are key intermediates in the preparation of agonists of metabotropic glutamate receptor 5. This showcases its versatility in organic synthesis (Sun et al., 2014).
Photocyclodimerization Reactions : The compound has been studied for photocyclodimerization reactions, providing insights into the structural and configurational aspects of photocyclodimers (Kopf, Wrobel, & Margaretha, 1998).
Novel Syntheses and Pharmacokinetics
In Fluorous Synthesis : Fluorinated analogues of tert-butyl alcohol, derived from tert-butyl 3-oxocyclobutanecarboxylate, have been used as novel protecting groups in fluorous synthesis. These compounds efficiently protect and immobilize nonpolar carboxylic acids (Pardo et al., 2001).
Lanthanide-Catalyzed Transamidation : It's also used in the synthesis involving lanthanide-catalyzed transamidation, demonstrating its utility in complex organic syntheses (Çalimsiz & Lipton, 2005).
Synthesis of Piperidine Derivatives : It has been employed in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, expanding the scope of synthetic methodologies (Moskalenko & Boev, 2014).
Safety And Hazards
Tert-Butyl 3-oxocyclobutanecarboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Eigenschaften
IUPAC Name |
tert-butyl 3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYZTGTQXDUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437438 | |
| Record name | tert-Butyl 3-oxocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-oxocyclobutanecarboxylate | |
CAS RN |
145549-76-4 | |
| Record name | tert-Butyl 3-oxocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


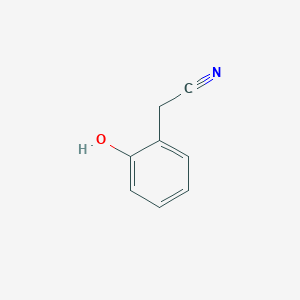

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)
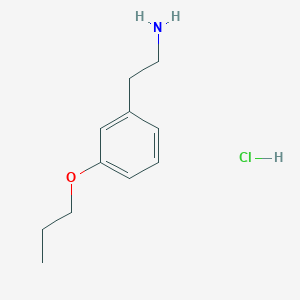
![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)

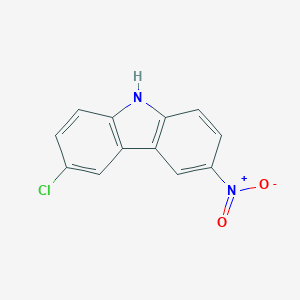
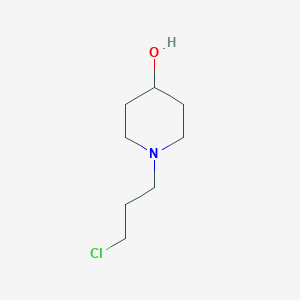

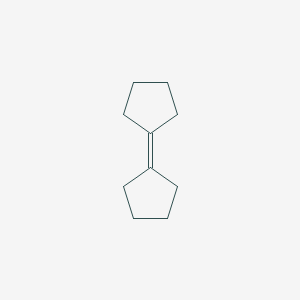
![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)